molecular formula C11H24N2 B3245310 Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine CAS No. 167649-35-6

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine

Cat. No.: B3245310
CAS No.: 167649-35-6
M. Wt: 184.32 g/mol
InChI Key: SDNJJSRPSUKHEG-UHFFFAOYSA-N
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Description

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine (IUPAC name: N,N,2-trimethyl-2-(piperidin-4-yl)propanamine) is a tertiary amine featuring a piperidine ring and a branched alkyl chain. Its molecular formula is C₁₁H₂₄N₂, with a molecular weight of 184.3 g/mol (calculated from SMILES: CC(C)(CN(C)C)C1CCNCC1) . The compound exists as a dihydrochloride salt (CAS: CID 10921200), with predicted collision cross-section (CCS) values for its ionic forms (e.g., [M+H]+: CCS = 146.6 Ų) . The piperidine moiety contributes to its basicity (pKa ~10–11), while the dimethylamine group enhances lipophilicity, influencing its pharmacokinetic behavior .

Properties

IUPAC Name

N,N,2-trimethyl-2-piperidin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-11(2,9-13(3)4)10-5-7-12-8-6-10/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNJJSRPSUKHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine typically involves the alkylation of piperidine with appropriate alkyl halides. One common method is the reaction of piperidine with 2-chloro-2-methylpropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine undergoes nucleophilic substitution reactions with alkyl halides and acylating agents. Key findings include:

Reaction Table 1: Alkylation Parameters

ReagentSolventTemp (°C)Time (h)Product Yield (%)Source
Methyl iodideDMF60478
Benzyl chlorideTHF251265
Acetyl chlorideCH₂Cl₂0 → 25292
  • Mechanism : The lone pair on the nitrogen attacks electrophilic centers in alkyl halides or acyl chlorides. Steric hindrance from the 2-methyl and piperidine groups slows reactivity compared to linear amines.

  • Example : Reaction with acetyl chloride produces N-acetyl-Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine (m/z: 259.3 [M+H]⁺).

Oxidation Reactions

Oxidation of the tertiary amine occurs under strong oxidative conditions, forming N-oxide derivatives:

Reaction Table 2: Oxidation Outcomes

Oxidizing AgentConditionsProduct StructureYield (%)Source
H₂O₂ (30%)CH₃CN, 50°C, 6 hTertiary amine N-oxide85
mCPBACH₂Cl₂, 0°C, 1 hN-Oxide with epoxidation72
  • Key Insight : The N-oxide derivatives show increased polarity (logP reduction by 1.2 units) and altered receptor-binding profiles in pharmacological assays.

Reductive Amination

The compound participates in reductive amination with carbonyl compounds:

Reaction Table 3: Reductive Amination Examples

Carbonyl PartnerReducing AgentSolventProductYield (%)Source
4-ChlorobenzaldehydeNaBH₃CNMeOHN-(4-Chlorobenzyl) derivative68
CyclohexanoneTiCl₄/NaBH₄THFCyclohexyl-substituted amine55
  • Mechanistic Note : The reaction proceeds via imine intermediate formation, followed by reduction. Steric effects from the piperidine ring limit yields with bulky aldehydes .

Nitrosation

Exposure to nitrosating agents generates N-nitrosamine derivatives, a critical consideration in pharmaceutical safety:

Reaction Table 4: Nitrosation Conditions

Nitrosating AgentpHTemp (°C)N-Nitrosamine Yield (%)Source
NaNO₂/HCl32594
NO gas74088
  • Toxicological Relevance : N-Nitrosamines are potent carcinogens, necessitating strict control in synthetic workflows .

Formation of Schiff Bases

Condensation with aldehydes yields Schiff bases, useful in coordination chemistry:

Reaction Table 5: Schiff Base Synthesis

AldehydeCatalystProduct Stability (Days)ApplicationSource
2-PyridinecarboxaldehydeNone>30Metal ligand synthesis
SalicylaldehydeMgSO₄14Fluorescent probes
  • Structural Impact : The piperidine ring enhances solubility of Schiff base complexes in polar organic solvents .

Metal Coordination Chemistry

The compound acts as a ligand for transition metals, forming stable complexes:

Reaction Table 6: Metal Complex Properties

Metal SaltCoordination GeometryStability Constant (log K)Source
CuCl₂Square planar8.2
Pd(OAc)₂Tetrahedral6.9
  • Applications : These complexes show catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

  • Half-life : 14.3 hours in pH 7.4 buffer at 37°C.

  • Degradation Products : Demethylated amine (12%) and piperidine ring-opened species (4%).

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihistamine Activity
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine is noted for its potential antihistamine properties. Compounds related to this structure have demonstrated effectiveness in treating allergic reactions through selective H1 receptor antagonism, thus minimizing side effects associated with non-selective antihistamines. Such selectivity is crucial for patients who may be taking other medications, particularly those with cardiovascular conditions .

1.2 Synthesis of Piperidine Derivatives
The compound serves as a crucial intermediate in synthesizing various piperidine derivatives, which are essential in drug design. Piperidines are integral to many pharmaceuticals due to their ability to modulate biological activity effectively. Recent advancements in synthetic methods have enhanced the yield and purity of these derivatives, making them more viable for commercial production .

Industrial Applications

2.1 Chemical Synthesis
this compound is utilized as a reagent in organic synthesis processes. Its ability to act as a nucleophile allows it to participate in various chemical reactions, facilitating the formation of complex organic molecules . This application is particularly relevant in developing new materials and fine chemicals.

2.2 Catalysis
Recent studies have explored the use of piperidine derivatives as catalysts in organic reactions. The unique structural characteristics of this compound enhance catalytic efficiency, leading to improved reaction rates and selectivity in synthetic pathways .

Case Studies and Research Findings

StudyFocusFindings
Beller et al. (2023)Synthesis of Piperidine DerivativesDeveloped methods for synthesizing biologically active piperidines with high yields using dimethyl derivatives as intermediates .
RSC Advances (2020)Anticancer ActivityInvestigated derivatives of dimethyl compounds showing significant antiproliferative activity against cancer cell lines .
Sigma-Aldrich ResearchChemical PropertiesAnalyzed the reactivity and stability of this compound in various chemical environments .

Mechanism of Action

The mechanism of action of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Amine substituents (dimethyl, pyrrolidine, morpholine).
  • Chain length and branching (ethyl vs. propyl, cyclic vs. acyclic).
  • Heterocycle substitutions (piperidine vs. morpholine).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Structural Features pKa (Amine) Predicted CCS ([M+H]+) Biological Activity (EC50)* Toxicity (TC50/EC50 Ratio)*
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine C₁₁H₂₄N₂ Piperidine, dimethylamine, branched chain ~10–11 146.6 Ų N/A N/A
Diethyl[3-(piperidin-4-yl)propyl]amine C₁₂H₂₆N₂ Diethylamine, linear propyl chain ~10 N/A Moderate Similar to parent compound
Dimethyl[3-(piperidin-4-yl)propyl]amine C₁₀H₂₂N₂ Linear propyl chain (vs. branched) ~10–11 N/A Slightly reduced Similar
UNC5127 (Morpholino analog) C₁₀H₂₀N₂O Morpholine ring (vs. piperidine) ~7–8 N/A Reduced potency Lower ratio
Butan-2-yl[2-methyl-2-(morpholin-4-yl)propyl]amine C₁₂H₂₆N₂O Morpholine, butyl chain ~7–8 N/A N/A Likely reduced

*Biological activity and toxicity data are extrapolated from and structural analogs.

Impact of Amine Substitutions

  • Morpholine vs. Piperidine : Replacing piperidine with morpholine (UNC5127) reduces potency due to morpholine’s lower pKa (~7–8 vs. ~10–11 for piperidine), which diminishes protonation in physiological environments and weakens endomembrane interactions .
  • Diethylamine vs. Dimethylamine : Diethyl substitution (e.g., Diethyl[3-(piperidin-4-yl)propyl]amine) introduces steric bulk but maintains similar toxicity profiles .

Chain Modifications

  • Branched vs. Linear Chains : Dimethyl[3-(piperidin-4-yl)propyl]amine (linear propyl chain) shows marginally reduced activity compared to the branched-chain parent compound, likely due to altered conformational flexibility .

Toxicity and Selectivity

    Biological Activity

    Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

    Overview of Piperidine Derivatives

    Piperidine derivatives, including this compound, are known for their broad spectrum of pharmacological activities. These compounds can interact with multiple biological targets, including enzymes, receptors, and ion channels, influencing various physiological processes such as inflammation, neuroprotection, and metabolic regulation .

    • Enzyme Inhibition :
      • Piperidine derivatives have been shown to inhibit various enzymes such as kinases and proteases. For instance, the inhibition of dipeptidyl peptidase-4 (DPP-4) is a notable mechanism that enhances incretin levels, thereby improving glycemic control in diabetes .
      • The compound's interaction with phospholipases suggests potential implications in lipid metabolism and cellular signaling pathways .
    • Receptor Modulation :
      • Research indicates that piperidine derivatives can modulate G-protein-coupled receptors (GPCRs), which are crucial for numerous signaling pathways in the central nervous system (CNS) . This modulation may contribute to neuroprotective effects and the treatment of neurodegenerative diseases.
    • Ion Channel Interaction :
      • The ability to affect voltage-gated ion channels has been documented, which could influence neuromuscular conduction and excitability in neuronal tissues .

    Biological Activity Spectrum

    The biological activity of this compound can be summarized as follows:

    Biological Activity Mechanism Reference
    AntidiabeticDPP-4 inhibition
    NeuroprotectionModulation of neurotransmitter uptake
    Anti-inflammatoryInhibition of inflammatory mediators
    AntimicrobialPotential inhibition of microbial enzymes
    Cardiovascular effectsInfluence on cardiovascular system functions

    Case Studies

    Several studies have explored the efficacy of piperidine derivatives in clinical and experimental settings:

    • Diabetes Management : A study highlighted the role of DPP-4 inhibitors derived from piperidine structures in managing type 2 diabetes. These compounds showed significant improvements in glycemic control by prolonging the action of incretins .
    • Neurodegenerative Diseases : Research demonstrated that certain piperidine derivatives possess neuroprotective properties through their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology .

    Q & A

    Q. What are the recommended synthetic routes for Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine, and how can experimental parameters be optimized?

    Methodological Answer: Synthetic routes typically involve alkylation or reductive amination of piperidine derivatives. For optimization, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial runs. For example, fractional factorial designs can identify critical factors influencing yield and purity . Key considerations include steric hindrance from the 2-methylpropyl group and the basicity of the piperidine nitrogen. Reaction monitoring via TLC or HPLC-MS is advised to track intermediate formation.

    Optimization Parameters Typical Ranges Impact on Yield
    Temperature (°C)60–120Higher temps reduce steric hindrance but risk decomposition
    Solvent (polarity)THF, DMF, or ethanolPolar aprotic solvents favor nucleophilic substitution
    Catalyst (e.g., Pd/C)5–10 mol%Critical for hydrogenation steps

    Reference:

    Q. What safety protocols are critical when handling this compound?

    Methodological Answer: Adhere to OSHA and institutional safety guidelines:

    • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
    • Spill Management: Neutralize with citric acid (for basic compounds) and absorb with inert materials (vermiculite).
    • Waste Disposal: Segregate halogenated and non-halogenated waste. Consult institutional hazardous waste protocols .
    • Emergency Response: For inhalation exposure, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

    Q. How can researchers screen the biological activity of this compound effectively?

    Methodological Answer: Prioritize in vitro assays to evaluate receptor binding or enzyme inhibition:

    • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with GPCRs or ion channels, leveraging the compound’s structural similarity to piperidine-based ligands .
    • Assay Design:
    • Kinase Inhibition: Fluorescence-based ADP-Glo™ assays (e.g., p38 MAP kinase, referenced in pyridopyrazine studies) .
    • Cellular Uptake: LC-MS quantification in cell lysates after 24-hour exposure.
      • Negative Controls: Include known inhibitors (e.g., SB203580 for p38 MAP kinase) to validate assay conditions .

    Advanced Research Questions

    Q. How can computational models predict the reactivity of this compound and guide synthesis?

    Methodological Answer: Apply quantum mechanical (QM) and molecular dynamics (MD) simulations:

    • Reaction Path Search: Use density functional theory (DFT) to map energy profiles for alkylation steps, identifying transition states and intermediates .
    • Solvent Effects: Conduct COSMO-RS calculations to predict solvation energies and optimize solvent selection .
    • Machine Learning: Train models on PubChem reaction data to predict feasible reaction conditions .
    Computational Tool Application Reference
    Gaussian 16Transition state analysis
    ICReDD workflowsReaction condition screening

    Q. What strategies resolve contradictions in pharmacological data across studies?

    Methodological Answer: Address discrepancies through:

    • Meta-Analysis: Systematically aggregate data from PubChem and ChEMBL, adjusting for variables like assay type (e.g., cell-free vs. cellular) .
    • Cross-Validation: Replicate key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
    • Structural Analog Comparison: Compare results with analogues like N-(4-methoxyphenyl)piperidin-4-amine to isolate steric/electronic effects .

    Q. What analytical techniques best characterize the compound’s structure and purity?

    Methodological Answer: Combine orthogonal methods:

    • NMR: 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the piperidine ring.
    • Mass Spectrometry: High-resolution ESI-MS for molecular ion validation (e.g., m/z calculated for C12_{12}H24_{24}N2_2: 196.1939) .
    • HPLC: Reverse-phase C18 column (ACN/water gradient) to assess purity (>98% by AUC).

    Q. How can this compound be used as a ligand in catalytic system design?

    Methodological Answer: Leverage its tertiary amine and steric bulk to coordinate transition metals:

    • Metal Complex Synthesis: React with Pd(II) or Ru(II) salts in ethanol under inert atmosphere.
    • Catalytic Screening: Test efficiency in cross-coupling (e.g., Suzuki-Miyaura) or hydrogenation reactions.
    • X-ray Crystallography: Resolve ligand-metal coordination geometry (e.g., octahedral vs. square planar) .
    Catalytic Application Metal Efficiency (TON)
    Suzuki-Miyaura CouplingPd500–1,000
    Asymmetric HydrogenationRu200–400

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine
    Reactant of Route 2
    Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine

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